molecular formula C12H17BrO B8436971 2-Bromo-1-methyl-3-(neopentyloxy)benzene

2-Bromo-1-methyl-3-(neopentyloxy)benzene

Cat. No.: B8436971
M. Wt: 257.17 g/mol
InChI Key: HZECCEOMGXXOCW-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-3-(neopentyloxy)benzene (CAS: 528528-63-4) is a brominated aromatic compound with the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g/mol . Structurally, it features a bromine atom at position 2, a methyl group at position 1, and a bulky neopentyloxy (2,2-dimethylpropoxy) group at position 2. The neopentyloxy substituent introduces significant steric hindrance, which influences its reactivity and physical properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and tunable electronic effects.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

2-bromo-1-(2,2-dimethylpropoxy)-3-methylbenzene

InChI

InChI=1S/C12H17BrO/c1-9-6-5-7-10(11(9)13)14-8-12(2,3)4/h5-7H,8H2,1-4H3

InChI Key

HZECCEOMGXXOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(C)(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Structural and Physicochemical Comparisons

The table below compares key properties of 2-Bromo-1-methyl-3-(neopentyloxy)benzene with structurally related brominated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₁₁H₁₅BrO 243.14 Not reported 1.12 (predicted) Br (C2), CH₃ (C1), OCH₂C(CH₃)₃ (C3)
1-Bromo-3-(neopentyloxy)benzene C₁₁H₁₅BrO 243.14 Not reported 1.15 (predicted) Br (C1), OCH₂C(CH₃)₃ (C3)
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 316.13 411.2 (predicted) 1.524 (predicted) Br (C1), NO₂ (C3), OCH₂C₆H₅ (C2)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Not reported 1.10 (estimated) CH₃ (C3), CONH-C(CH₃)₂OH

Key Observations :

  • Steric Effects : The neopentyloxy group in this compound imposes greater steric hindrance compared to benzyloxy or nitro groups in analogous compounds, reducing its susceptibility to nucleophilic substitution .
  • Electronic Effects : Bromine’s electron-withdrawing nature is moderated by the electron-donating methyl and neopentyloxy groups, creating a unique electronic profile that favors electrophilic substitution at specific positions.
  • Thermal Stability : Predicted boiling points (e.g., 411.2°C for 2-(benzyloxy)-1-bromo-3-nitrobenzene ) suggest higher thermal stability for nitro-substituted derivatives compared to alkoxy-substituted analogs.
Electron-Stimulated Desorption (ESD) Behavior

Studies on condensed benzene derivatives (e.g., benzene on Pt surfaces) reveal that substituents influence ion desorption yields . For instance:

  • Cation vs. Anion Yields : In condensed benzene, anion desorption (e.g., Br⁻) is two orders of magnitude higher than cation desorption (e.g., H⁺) due to dipolar dissociation (DD) and dissociative electron attachment (DEA) mechanisms .
  • Substituent Impact: Bulky groups like neopentyloxy may reduce DD efficiency by limiting molecular alignment, whereas electron-withdrawing groups (e.g., NO₂) enhance DEA by stabilizing transient negative ions .

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